molecular formula C7H4NNaO7S2 B570224 Sodium S-octyl sulfurothioate CAS No. 1426397-73-0

Sodium S-octyl sulfurothioate

Cat. No.: B570224
CAS No.: 1426397-73-0
M. Wt: 301.219
InChI Key: AWYGLHAKFPDCQK-UHFFFAOYSA-M
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Description

Sodium S-octyl sulfurothioate is an organosulfur compound with the molecular formula C8H17NaO3S This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium S-octyl sulfurothioate can be synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of sulfur trioxide and sodium hydroxide to produce the compound in high yields and purity. The industrial production also emphasizes safety measures due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Sodium S-octyl sulfurothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products:

    Oxidation: Sulfonates

    Reduction: Thiols

    Substitution: Various organosulfur compounds

Scientific Research Applications

Sodium S-octyl sulfurothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organosulfur compounds.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium S-octyl sulfurothioate involves its interaction with molecular targets such as enzymes and proteins. It can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in their function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

  • Sodium octyl sulfate
  • Sodium dodecyl sulfate
  • Sodium decyl sulfate

Comparison: Sodium S-octyl sulfurothioate is unique due to its specific sulfur-containing functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. While sodium octyl sulfate and sodium dodecyl sulfate are primarily used as surfactants, this compound has broader applications in organic synthesis and scientific research due to its versatile reactivity.

Properties

IUPAC Name

sodium;1-sulfonatosulfanyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNUUBOAHPREK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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